molecular formula C11H13N3O3S B8638943 2-(1H-1,2,3-triazol-1-yl)ethyl 4-methyl-1-benzenesulfonate

2-(1H-1,2,3-triazol-1-yl)ethyl 4-methyl-1-benzenesulfonate

Cat. No.: B8638943
M. Wt: 267.31 g/mol
InChI Key: YBFIHQYSPUSJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-1,2,3-triazol-1-yl)ethyl 4-methyl-1-benzenesulfonate: is a compound that features a triazole ring and a toluenesulphonate group The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in chemical reactions The toluenesulphonate group, derived from toluenesulfonic acid, is often used as a leaving group in organic synthesis due to its ability to stabilize negative charge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-triazol-1-yl)ethyl 4-methyl-1-benzenesulfonate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the click chemistry step and automated systems for purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-triazol-1-yl)ethyl 4-methyl-1-benzenesulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an ethyl-triazole-amine derivative .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-triazol-1-yl)ethyl 4-methyl-1-benzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosyl group stabilizes the transition state, facilitating the formation of new bonds. In biological systems, the triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,3-triazol-1-yl)ethyl 4-methyl-1-benzenesulfonate is unique due to the combination of the triazole ring and the tosyl group, which provides both stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific applications.

Properties

Molecular Formula

C11H13N3O3S

Molecular Weight

267.31 g/mol

IUPAC Name

2-(triazol-1-yl)ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H13N3O3S/c1-10-2-4-11(5-3-10)18(15,16)17-9-8-14-7-6-12-13-14/h2-7H,8-9H2,1H3

InChI Key

YBFIHQYSPUSJQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCN2C=CN=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 12.9 g (66.3 mmol) p-toluenesulfonic acid chloride, 2.03 g (16.6 mmol) 4-(N,N-dimethylamino)-pyridine and 11.2 ml (80.2 mmol) triethylamine in 150 ml dichloromethane was cooled to −10° C. A solution of 7.50 g (66.3 mmol) 2-(1H-[1,2,3]triazol-1-yl)-ethanol in 150 ml dichloromethane was added dropwise and the mixture stirred overnight at −4° C. 170 ml Ice and 170 ml dichloromethane were added and stirring continued for 10 min. followed by addition of 3.9 ml conc. HCl. The organic phase was separated, washed with sat. NaHCO3-solution and brine, dried over Na2SO4 and solvents distilled off. Yield 15.3 g (86%) orange crystals.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Ice
Quantity
170 mL
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.9 mL
Type
reactant
Reaction Step Four

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